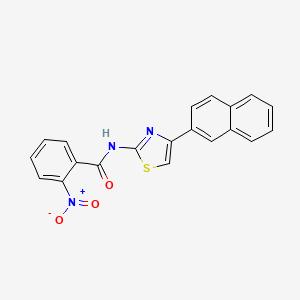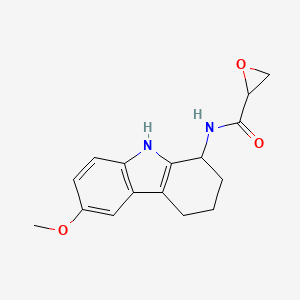![molecular formula C15H23F2NO4 B2535384 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid CAS No. 2567495-70-7](/img/structure/B2535384.png)
7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a useful research compound. Its molecular formula is C15H23F2NO4 and its molecular weight is 319.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Synthesis and Reactivity : The synthesis and chemical reactivity of spiro compounds, which share structural similarities with 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, have been extensively studied. For instance, the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane demonstrate the complex chemistry that spiro compounds can undergo, including isomerization and hydrolysis under acidic conditions, leading to various hydroxy esters and alcohols. Such reactions are indicative of the potential transformations that similar spiro compounds might undergo in scientific research, providing insights into their reactivity and potential applications in synthesis (W. Adam & E. Crämer, 1987).
Polymer Chemistry : Novel polyimides derived from spiro compounds, such as 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), highlight the application of spiro structures in the development of materials with desirable properties like organosolubility, optical transparency, and thermal stability. These materials can form transparent, flexible films with low moisture absorption and dielectric constants, indicating their potential use in electronic and optical devices. The synthesis of these polyimides involves a spiro framework through an sp3 carbon atom, followed by reactions with aromatic tetracarboxylic dianhydrides, showcasing the versatility of spiro compounds in material science (Shujiang Zhang et al., 2010).
Chemical Synthesis and Medicinal Chemistry
Organocatalysis : The use of spiro[pyrrolidin-3,3'-oxindoles] in medicinal chemistry is underscored by their synthesis through an enantioselective organocatalytic approach, resulting in compounds with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, indicating the relevance of spiro compounds in drug design and synthesis. The methodology involves asymmetric catalytic 1,3-dipolar cycloaddition, demonstrating the utility of spiro structures in achieving high stereo- and regioselectivity in chemical synthesis (Xiao-Hua Chen et al., 2009).
Fluorination Techniques : The silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, including those with structural similarities to this compound, highlights a method for C(sp(3))-F bond formation. This process is applicable in the synthesis of fluorinated molecules, which are significant in various industrial and medicinal contexts. The method is characterized by its efficiency, general applicability, and functional-group compatibility, making it a valuable tool in the fluorination of complex molecules (F. Yin et al., 2012).
Propiedades
IUPAC Name |
7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO4/c1-12(2,3)22-11(21)18-14(10(19)20)8-13(9-14)4-6-15(16,17)7-5-13/h4-9H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRXVLZIKWTFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)


![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)
![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)
